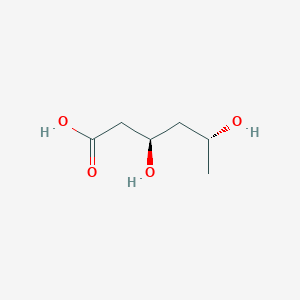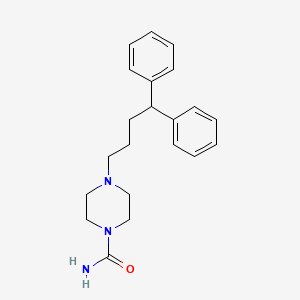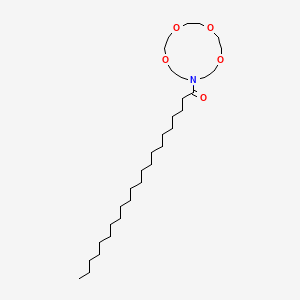![molecular formula C14H10BrF3N2O2 B12550470 N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 870552-95-7](/img/structure/B12550470.png)
N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of bromine and trifluoromethoxy groups in the phenyl rings imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-bromoaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction may require a catalyst or base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylureas, while hydrolysis will produce the corresponding amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
N-Phenyl-N’-[4-(trifluoromethoxy)phenyl]urea: Lacks the bromine atom, which may affect its reactivity and binding properties.
N-(2-Chlorophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea: Contains a chlorine atom instead of bromine, potentially altering its chemical behavior.
N-(2-Bromophenyl)-N’-phenylurea: Lacks the trifluoromethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the combination of bromine and trifluoromethoxy groups, which can impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential interactions with molecular targets.
特性
CAS番号 |
870552-95-7 |
|---|---|
分子式 |
C14H10BrF3N2O2 |
分子量 |
375.14 g/mol |
IUPAC名 |
1-(2-bromophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C14H10BrF3N2O2/c15-11-3-1-2-4-12(11)20-13(21)19-9-5-7-10(8-6-9)22-14(16,17)18/h1-8H,(H2,19,20,21) |
InChIキー |
RBYLDYOQNVFOES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
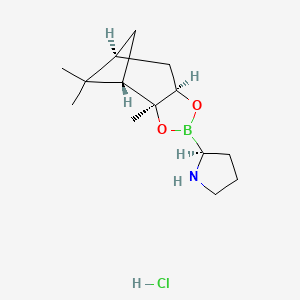
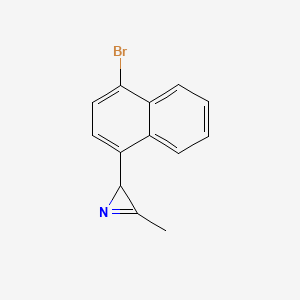
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
